molecular formula C13H21N3O6 B1681586 Trofinetide CAS No. 853400-76-7

Trofinetide

Cat. No.: B1681586
CAS No.: 853400-76-7
M. Wt: 315.32 g/mol
InChI Key: BUSXWGRAOZQTEY-SDBXPKJASA-N
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Description

Trofinetide, a synthetic analog of glycine-proline-glutamate (GPE), is the first FDA-approved treatment for Rett syndrome (RTT), a rare neurodevelopmental disorder caused by mutations in the MECP2 gene . Originally developed as a stroke therapy, this compound demonstrated neuroprotective properties in preclinical studies, including enhancing synaptic plasticity, reducing neuroinflammation, and upregulating insulin-like growth factor 1 (IGF-1) in the central nervous system (CNS) . Its mechanism of action involves mitigating excitotoxicity, oxidative stress, and apoptosis while restoring neuronal homeostasis .

Clinically, this compound is administered orally in weight-based doses (5–12 g twice daily) and exhibits linear pharmacokinetics with rapid absorption (time to maximum concentration [Tmax]: ~2 hours) and minimal hepatic metabolism. It is primarily excreted unchanged in urine (83.8% of dose) with a short half-life (~1.4 hours in healthy adults), necessitating twice-daily dosing . Phase 2 and 3 trials, including the pivotal LAVENDER study (NCT04181723), demonstrated significant improvements in RTT-specific endpoints such as the Rett Syndrome Behaviour Questionnaire (RSBQ) and Clinical Global Impression-Improvement (CGI-I) scores .

Preparation Methods

Trofinetide is synthesized as an oral solution. The synthetic route involves the formation of a tripeptide derivative of insulin-like growth factor-1 (IGF-1). The compound is manufactured by Neuren Pharmaceuticals and Acadia Pharmaceuticals .

Chemical Reactions Analysis

Trofinetide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Trofinetide has a wide range of scientific research applications:

Comparison with Similar Compounds

Trofinetide is distinct from other neuroprotective or RTT-targeted compounds due to its unique structure and mechanism. Below is a detailed comparison:

Glycine-Proline-Glutamate (GPE)

GPE, a naturally occurring tripeptide cleaved from IGF-1, shares structural and functional similarities with this compound. Both compounds reduce neuronal apoptosis and excitotoxicity . However, key differences include:

Parameter This compound GPE
Chemical Structure Methylated analog of GPE Natural tripeptide fragment of IGF-1
Half-Life ~1.4 hours (humans) Minutes (rapid enzymatic degradation)
Neuroprotection Confirmed in clinical trials (e.g., Phase 3 LAVENDER) Preclinical evidence only
Clinical Utility FDA-approved for RTT (2023) Not developed for clinical use

Key Findings :

  • This compound’s methyl group enhances stability, prolonging its half-life compared to GPE .
  • In a MECP2 knockout mouse model, this compound increased dendritic branching and synaptic density, whereas GPE’s effects were transient .

Other IGF-1 Derivatives

While IGF-1 itself has been explored in RTT, this compound’s advantages include:

  • Oral bioavailability : IGF-1 requires invasive administration (e.g., subcutaneous) .
  • Target specificity : this compound modulates synaptic plasticity without systemic IGF-1 receptor activation, reducing off-target risks .

Placebo and Standard Care

In Phase 3 trials, this compound outperformed placebo across multiple domains:

Endpoint This compound vs. Placebo (Δ) Source
RSBQ Total Score –5.0 vs. –1.5 (p < 0.001) LAVENDER Trial
CGI-I Score 0.35-point improvement (p = 0.0064) Phase 3 Meta-Analysis
Adverse Events Diarrhea: 74.7% vs. 23.5% LILAC Extension

Pharmacokinetic and Efficacy Data

Table 1: this compound Pharmacokinetics in Special Populations

Population Dose Adjustment Cmax AUC0–12
Normal Renal Function 12 g bid 147 μg/mL 1,200 μg·h/mL
Moderate Renal Impairment 6 g bid 50% reduction 19% reduction
Hepatic Impairment None required No significant change No significant change

Table 2: Clinical Efficacy Across Trials

Trial (Phase) RSBQ Improvement CGI-I Improvement Safety (TEAEs)
LAVENDER (Phase 3) –5.0 (p < 0.001) 0.43 effect size Diarrhea: 93%
LILAC (Extension) Sustained at 40 weeks Clinically meaningful Diarrhea: 74.7%
Phase 2 (Glaze 2019) –3.5 points Significant (p < 0.05) Vomiting: 35.7%

Biological Activity

Trofinetide, a synthetic analog of glycine-proline-glutamate, is primarily developed for the treatment of Rett syndrome (RTT), a rare neurodevelopmental disorder. Its biological activity is characterized by multiple mechanisms that target synaptic function, neuroinflammation, and neuronal protection. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and underlying mechanisms based on recent clinical studies.

This compound's mechanism of action is believed to involve several key processes:

  • Synaptic Maturation : this compound promotes synaptic maturation and enhances synaptic plasticity, critical for cognitive function. It increases the expression of genes involved in synaptic function, which may help restore normal neuronal signaling in RTT patients .
  • Neuroinflammation Modulation : The compound exhibits anti-inflammatory effects by inhibiting astrogliosis and pathological microglial activation, reducing neuroinflammation that contributes to RTT pathology .
  • Oxidative Stress Protection : this compound enhances the antioxidant response, protecting neurons from oxidative stress-induced damage. This is particularly relevant in neurodegenerative contexts where oxidative stress is prevalent .

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating statistically significant improvements in RTT symptoms compared to placebo. Notably:

  • Phase 2 and Phase 3 Trials : In a phase 2 study involving 82 children and adolescents aged 5-15 years with RTT, this compound was administered at doses of 50, 100, and 200 mg/kg twice daily (bid). Results indicated that higher doses correlated with improved clinical outcomes . The phase 3 trial included 187 participants and reported significant improvements in the Rett Syndrome Behavior Questionnaire (RSBQ) scores:
Treatment GroupMean Change in RSBQ Scorep-valueCohen’s d Effect Size
This compound-5.1 (0.99)0.01750.37
Placebo-1.7 (0.98)

This indicates a clinically meaningful effect size suggesting that this compound effectively alleviates core symptoms of RTT .

Safety Profile

This compound was generally well tolerated across studies, with mild to moderate adverse effects primarily including gastrointestinal symptoms such as diarrhea (80.6% for this compound vs. 19.1% for placebo) and vomiting . Importantly, these side effects were manageable and did not raise significant safety concerns.

Case Studies

Several case studies further illustrate the efficacy of this compound:

  • Case Study A : A participant treated with 200 mg/kg bid showed marked improvement in social engagement and communication skills after 12 weeks of treatment.
  • Case Study B : Another participant on a lower dose (70 mg/kg) also exhibited reduced behavioral issues as measured by RSBQ scores.

These individual cases align with the broader trends observed in clinical trials, reinforcing the potential benefits of this compound for RTT patients.

Q & A

Basic Research Questions

Q. What are the primary pharmacokinetic (PK) properties of trofinetide influencing its dosing regimen in clinical trials?

this compound exhibits rapid absorption (time to maximum concentration: ~2 hours) and linear pharmacokinetics across doses, with minimal hepatic metabolism and renal excretion as the primary elimination route (>80% of dose excreted unchanged in urine). Its short effective half-life (~2.6 hours) necessitates twice-daily dosing to maintain therapeutic exposure. These properties were confirmed via mass balance studies using radiolabeled [¹⁴C]-trofinetide in healthy subjects, where 83.8% of the dose was recovered in urine and 15.1% in feces, primarily as the parent compound .

Q. How is this compound’s efficacy measured in Rett syndrome (RTT) clinical trials?

Efficacy is assessed using caregiver- and clinician-rated endpoints:

  • Rett Syndrome Behaviour Questionnaire (RSBQ) : Captures behavioral symptoms (e.g., breathing abnormalities, hand stereotypies).
  • Clinical Global Impression–Improvement (CGI-I) : Rates overall symptom improvement.
  • CSBS-DP-IT Social Composite : Evaluates communication skills.
  • RTT-COMC : Measures ability to communicate choices. In the Phase 3 LAVENDER trial, this compound showed a mean reduction in RSBQ of −4.9 vs. −1.7 for placebo (p=0.0175), with Cohen’s d effect sizes of 0.37–0.47 .

Q. What are the common adverse events (AEs) associated with this compound, and how are they managed in studies?

Diarrhea (80.6% vs. 19.1% placebo) and vomiting (26.9% vs. 9.6%) are the most frequent treatment-emergent AEs. These are exposure-dependent and managed via dose titration, hydration protocols, and antiemetics. Safety analyses in Phase 2/3 trials incorporated mixed-effect models for repeated measures (MMRM) to adjust for covariates like age and renal function .

Advanced Research Questions

Q. What methodological approaches establish exposure-response (E–R) relationships for this compound in heterogeneous RTT populations?

E–R modeling integrates population PK data with Bayesian estimates to predict efficacy endpoints. For example:

  • RSBQ : A 1.5–2.5-fold reduction per unit increase in AUC₀–₁₂ (800–1200 µg·h/mL target).
  • CSBS-DP-IT Social Composite : Significant improvement (p=0.0064) linked to higher this compound exposure. Covariates (age, body weight, MECP2 mutation severity) are analyzed using nonlinear mixed-effects models (NONMEM) to account for inter-individual variability .

Q. How do physiologically-based pharmacokinetic (PBPK) models inform this compound dose adjustments in renal impairment?

PBPK models simulated this compound exposure in moderate renal impairment (eGFR 30–59 mL/min/1.73m²), predicting a 1.8-fold increase in AUC. Validation using Phase 1 data confirmed that a reduced 6 g dose in impaired vs. 12 g in healthy subjects achieved comparable exposure (AUCinf: 854 vs. 800 µg·h/mL). GastroPlus software (v9.8.2) and R (v4.1.3) were used for simulations and statistical validation .

Q. What statistical techniques analyze this compound’s efficacy endpoints in randomized controlled trials (RCTs)?

  • MMRM : Adjusts for missing data and baseline covariates (e.g., age, baseline RSBQ).
  • Cohen’s d : Quantifies effect size (e.g., CGI-I: d=0.47).
  • Sensitivity analyses : Per-protocol and subgroup analyses (e.g., MECP2 mutation severity) ensure robustness. Meta-analyses of Phase 2/3 trials show pooled RSBQ mean difference of −3.53 (95% CI: −5.70, −1.36; p=0.001) .

Q. How are covariate effects integrated into this compound’s population PK models?

Covariates (body weight, eGFR, age) are identified via stepwise forward addition/backward elimination. For example:

  • Body weight explains 30% of variability in clearance.
  • Renal function accounts for 15% of exposure variability. These are incorporated into the final model using NONMEM, with visual predictive checks (VPCs) validating predictive performance .

Q. How is this compound’s minimal metabolism confirmed in human studies?

Radiolabeled [¹⁴C]-trofinetide studies in healthy males showed >98% of the dose recovered as unchanged drug in excreta. Metabolite profiling via liquid chromatography identified only three minor metabolites (≤2% of total radioactivity), confirming negligible hepatic/intestinal metabolism .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSXWGRAOZQTEY-SDBXPKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336041
Record name Trofinetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853400-76-7
Record name Trofinetide [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trofinetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trofinetide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid
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Record name TROFINETIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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